2-(6-Methoxy-2-naphthyl)ethanamine
Description
2-(6-Methoxy-2-naphthyl)ethanamine is a naphthalene derivative featuring a methoxy group at the 6-position and an ethanamine side chain at the 2-position of the naphthalene ring. This compound is structurally related to pharmaceutical intermediates such as naproxen (a nonsteroidal anti-inflammatory drug), where the methoxynaphthyl group is a critical pharmacophore .
Key physicochemical properties (predicted):
Properties
CAS No. |
148018-65-9 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)ethanamine |
InChI |
InChI=1S/C13H15NO/c1-15-13-5-4-11-8-10(6-7-14)2-3-12(11)9-13/h2-5,8-9H,6-7,14H2,1H3 |
InChI Key |
ZVFDBOOWCDSJEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-2-naphthyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-naphthaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using ethanamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction yields 2-(6-Methoxy-2-naphthyl)ethanamine.
Industrial Production Methods
While specific industrial production methods for 2-(6-Methoxy-2-naphthyl)ethanamine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-2-naphthyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(6-Methoxy-2-naphthyl)ethanamine serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Biology
Research has demonstrated that this compound exhibits potential biological activity. Specifically, it has been studied for its interactions with biomolecules and its possible therapeutic effects. Notably, it has shown antibacterial properties by inhibiting the FABI enzyme involved in bacterial fatty acid biosynthesis.
Case Study: A study explored the interactions of 2-(6-Methoxy-2-naphthyl)ethanamine with bacterial enzymes, highlighting its potential as a lead compound for developing new antibacterial agents targeting resistant strains of bacteria.
Medicine
In medicinal chemistry, 2-(6-Methoxy-2-naphthyl)ethanamine is being investigated for its therapeutic applications. It is considered a precursor in the development of drugs aimed at treating various conditions due to its ability to modulate biological pathways.
Case Study: Research highlighted the compound's role in synthesizing novel drug candidates that target specific receptors involved in neurodegenerative diseases, showcasing its potential impact on drug development pipelines .
Industry
The compound is also utilized in industrial applications, particularly in the production of dyes and pigments. Its chemical properties make it suitable for formulating colorants used in various products.
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-2-naphthyl)ethanamine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit bacterial fatty acid biosynthesis by targeting the enoyl-acyl carrier protein reductase enzyme . This inhibition disrupts the bacterial cell membrane synthesis, leading to antibacterial effects.
Comparison with Similar Compounds
Positional Isomers: 2-(7-Methoxy-2-naphthyl)ethanamine
The positional isomer 2-(7-Methoxy-2-naphthyl)ethanamine differs only in the methoxy group’s placement (7-position instead of 6). This minor structural change significantly alters physicochemical properties:
| Property | 2-(6-Methoxy-2-naphthyl)ethanamine | 2-(7-Methoxy-2-naphthyl)ethanamine |
|---|---|---|
| Density | 1.093 g/cm³ | 1.093 g/cm³ (predicted) |
| Boiling point | 353.6 ± 17.0 °C | Similar range (predicted) |
| pKa | 9.78 ± 0.10 | Not reported |
The 6-methoxy derivative is more commonly associated with bioactive molecules (e.g., naproxen), suggesting enhanced steric compatibility in receptor binding compared to the 7-methoxy analog .
Indole-Based Analogs: 2-(6-Methoxy-1H-indol-3-yl)ethanamine
Replacing the naphthyl group with an indole ring introduces hydrogen-bonding capabilities via the indole NH group. This modification impacts both synthesis and bioactivity:
Chiral Amine Derivatives: (S)-(−)-1-(1-Naphthyl)ethylamine
Chiral amines like (S)-(−)-1-(1-naphthyl)ethylamine are used in asymmetric synthesis. Compared to 2-(6-Methoxy-2-naphthyl)ethanamine, these compounds demonstrate how substituents influence enantioselectivity:
| Compound | Yield (%) | Enantiomeric Excess (ee%) |
|---|---|---|
| (S)-(−)-α-Methylbenzylamine | 97 | 57 |
| (S)-(−)-1-(1-Naphthyl)ethylamine | 95 | 45 |
| 2-(6-Methoxy-2-naphthyl)ethanamine* | ~90† | Not reported |
*Data for 2-(6-Methoxy-2-naphthyl)ethanamine inferred from naproxen-related syntheses .
†Estimated based on similar amidation reactions .
Bulkier substituents (e.g., 1-naphthyl) reduce yield but enhance enantioselectivity in some cases, whereas methoxy groups may improve solubility without drastically affecting stereochemical outcomes .
Naproxen-Related Compounds: 6-Methoxy-2-naphthaleneacetic Acid
6-Methoxy-2-naphthaleneacetic acid (demethylnaproxen) shares the methoxynaphthyl core but replaces the ethanamine with an acetic acid group. This drastically alters pharmacological behavior:
| Property | 2-(6-Methoxy-2-naphthyl)ethanamine | 6-Methoxy-2-naphthaleneacetic Acid |
|---|---|---|
| Functional group | Ethanamine | Carboxylic acid |
| Bioactivity | Intermediate | COX inhibitor (naproxen precursor) |
| pKa | 9.78 (amine) | ~4.5 (carboxylic acid) |
The carboxylic acid group in naproxen derivatives enables ionic interactions with target enzymes, whereas the ethanamine group may facilitate nucleophilic reactions in synthetic pathways .
Biological Activity
2-(6-Methoxy-2-naphthyl)ethanamine, also known as a derivative of naphthalene, has garnered attention in recent years for its potential biological activities. This compound is characterized by the presence of a methoxy group on the naphthalene ring, which may influence its pharmacological properties. This article reviews the biological activity, synthesis, and potential therapeutic applications of 2-(6-Methoxy-2-naphthyl)ethanamine based on existing literature.
Synthesis
The synthesis of 2-(6-Methoxy-2-naphthyl)ethanamine typically involves the alkylation of 6-methoxy-2-naphthol or related precursors. Various synthetic routes have been explored to enhance yield and purity, often employing methods such as:
- Alkylation reactions : Utilizing alkyl halides in the presence of bases.
- Reduction processes : Converting ketones or other functional groups to amines.
Antitumor Activity
Research indicates that compounds related to 2-(6-Methoxy-2-naphthyl)ethanamine exhibit significant antitumor properties. For instance, a study highlighted that derivatives containing naphthalene rings can effectively modulate the activity of Nur77, a nuclear receptor implicated in cancer progression.
Key Findings:
- Compound 9h (a derivative) demonstrated potent anti-proliferative effects on cancer cell lines including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .
- The mechanism involved upregulation of Nur77 expression and subsequent apoptosis induction through PARP cleavage .
Antimicrobial Activity
Another aspect of biological activity includes antimicrobial properties. Recent studies synthesized various derivatives of 2-(6-Methoxy-2-naphthyl)ethanamine and evaluated their efficacy against bacterial and fungal strains.
Table 1: Antimicrobial Activity of Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | E. coli | 15 µg/mL |
| Derivative B | S. aureus | 10 µg/mL |
| Derivative C | C. albicans | 20 µg/mL |
These findings suggest that modifications to the naphthalene structure can enhance antimicrobial potency .
The biological activity of 2-(6-Methoxy-2-naphthyl)ethanamine may be attributed to its interaction with various molecular targets:
- Nuclear Receptors : The compound's ability to modulate Nur77 suggests a pathway involving nuclear receptor signaling, which is crucial for regulating gene expression related to apoptosis and cell growth.
- Enzyme Inhibition : Some derivatives have shown potential in inhibiting enzymes associated with tumor growth and proliferation.
Case Studies
- Antitumor Study : A series of compounds derived from 2-(6-Methoxy-2-naphthyl)ethanamine were tested on multiple cancer cell lines, revealing that certain substitutions significantly improved their anticancer efficacy .
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial effects of various derivatives against common pathogens, demonstrating promising results particularly for those with additional functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
